Tert-butyl 3-(2-hydrazinyl-2-oxoethyl)cyclobutylcarbamate
Overview
Description
Tert-butyl 3-(2-hydrazinyl-2-oxoethyl)cyclobutylcarbamate is an organic compound with the molecular formula C10H19N3O4 It is a derivative of carbamate and features a cyclobutyl ring substituted with a hydrazinyl-oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-hydrazinyl-2-oxoethyl)cyclobutylcarbamate typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl carbamate with cyclobutanone to form an intermediate, which is then reacted with hydrazine hydrate to introduce the hydrazinyl group. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-hydrazinyl-2-oxoethyl)cyclobutylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to dissolve the reactants .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-(2-hydrazinyl-2-oxoethyl)cyclobutylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-hydrazinyl-2-oxoethyl)cyclobutylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2-hydrazinyl-2-oxoethyl)carbamate: A similar compound with a different ring structure.
Cyclobutylcarbamate derivatives: Other derivatives with variations in the substituents on the cyclobutyl ring.
Uniqueness
Tert-butyl 3-(2-hydrazinyl-2-oxoethyl)cyclobutylcarbamate is unique due to its specific combination of a cyclobutyl ring and a hydrazinyl-oxoethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
tert-butyl N-[3-(2-hydrazinyl-2-oxoethyl)cyclobutyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)13-8-4-7(5-8)6-9(15)14-12/h7-8H,4-6,12H2,1-3H3,(H,13,16)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJNSLUJKYGNIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)CC(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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